4-methyl-3-nitro-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide

Structure-Activity Relationship Benzamide SAR Substituent Electronic Effects

4-Methyl-3-nitro-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide (CAS 897621-19-1, molecular formula C20H24N4O5S, molecular weight 432.5 g/mol) is a synthetic N-sulfonylbenzamide derivative that combines a 4-methyl-3-nitrobenzamide core with a 4-phenylpiperazine moiety connected through a sulfonyl-ethyl linker. The compound is primarily listed in screening-compound supplier catalogs (e.g., A2B Chem, Cat# BB96528) and is classified within the broader chemical space of sulfonamide-linked phenylpiperazine benzamides.

Molecular Formula C20H24N4O5S
Molecular Weight 432.5
CAS No. 897621-19-1
Cat. No. B2532010
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methyl-3-nitro-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide
CAS897621-19-1
Molecular FormulaC20H24N4O5S
Molecular Weight432.5
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3)[N+](=O)[O-]
InChIInChI=1S/C20H24N4O5S/c1-16-7-8-17(15-19(16)24(26)27)20(25)21-9-14-30(28,29)23-12-10-22(11-13-23)18-5-3-2-4-6-18/h2-8,15H,9-14H2,1H3,(H,21,25)
InChIKeySDASZTJFBVLQKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Methyl-3-nitro-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide (CAS 897621-19-1): Procurement-Relevant Structural & Chemical Identity


4-Methyl-3-nitro-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide (CAS 897621-19-1, molecular formula C20H24N4O5S, molecular weight 432.5 g/mol) is a synthetic N-sulfonylbenzamide derivative that combines a 4-methyl-3-nitrobenzamide core with a 4-phenylpiperazine moiety connected through a sulfonyl-ethyl linker. The compound is primarily listed in screening-compound supplier catalogs (e.g., A2B Chem, Cat# BB96528) and is classified within the broader chemical space of sulfonamide-linked phenylpiperazine benzamides. Its structural features—specifically, the simultaneous presence of an electron-withdrawing nitro group at the 3-position, an electron-donating methyl group at the 4-position of the benzamide ring, the two-carbon sulfonyl-ethyl spacer, and the unsubstituted 4-phenylpiperazine terminus—collectively differentiate it from closest commercially listed analogs that vary in substituent identity, position, or linker length. Vendor-reported purity is typically ≥95% .

Defined 3-NO₂-4-CH₃ substitution pattern occupies SAR space distinct from 2-Cl or alternative positional isomers.

Sulfonyl-ethyl linker (n=2) provides a specific spacer geometry for ion channel or enzyme target engagement studies.

Unsubstituted 4-phenylpiperazine terminus offers a baseline pharmacophoric profile for comparison with fluorinated analogs.

Why N-Sulfonylbenzamide Analogs Cannot Be Interchanged: The Criticality of the 3-Nitro-4-Methyl Substitution Pattern for CAS 897621-19-1


Within the N-sulfonylbenzamide class, seemingly minor substituent variations on the benzamide ring produce substantial shifts in biological activity profiles. Published structure-activity relationship (SAR) data on substituted benzamide derivatives demonstrate that moving a methyl group from the 2- to the 3- to the 4-position alone can alter enzyme inhibitory potency by more than 3-fold (IC50 ranging from 8.7 μM for 2-Me to 29.1 μM for 4-Me in a representative series) [1]. The combination of a nitro group at the 3-position with a methyl at the 4-position present in compound 897621-19-1 creates a unique electronic and steric environment that is absent in closely listed analogs such as the 2-chloro variant (CAS 897621-13-5), the 2-methyl-3-nitro positional isomer, or fluorophenyl-piperazine derivatives (e.g., CAS 897613-62-6). Furthermore, the sulfonyl-ethyl linker length (n=2) versus the sulfonyl-propyl (n=3) variants found in analogs such as CAS 1020980-97-5 [2] alters conformational flexibility and pharmacophoric spacing. Consequently, procurement of a generic 'phenylpiperazine-sulfonyl-benzamide' without precise specification of the substitution pattern and linker length carries a high risk of introducing an unrecognized SAR discontinuity into a research programme.

Benzamide substituent positional shift

Moving a methyl group from 2- to 4- position may alter enzyme inhibitory potency by more than 3-fold; a 3-nitro-4-methyl pattern is not interchangeable with 2-chloro or other positional analogs.

Linker length divergence

Changing from sulfonyl-ethyl (n=2) to sulfonyl-propyl (n=3) shifts piperazine ring position by ~1.2–1.5 Å, potentially disrupting target binding geometry.

Phenylpiperazine aryl substitution

Fluorinated phenylpiperazine analogs (2-F, 4-F) exhibit altered lipophilicity and metabolic profiles; an unsubstituted phenyl ring provides a distinct reference point for SAR studies.

Quantitative Differentiation Evidence: 4-Methyl-3-nitro-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide (CAS 897621-19-1) Versus Closest Analogs


Benzamide Ring Substitution Pattern: 3-Nitro-4-Methyl Versus 2-Chloro and 2-Methyl-3-Nitro Analogs

The target compound bears a 3-nitro-4-methyl substitution on the benzamide ring, a pattern that is structurally distinct from the 2-chloro analog (CAS 897621-13-5) and the 2-methyl-3-nitro positional isomer. Published SAR data on a related benzamide chemotype demonstrates that the position of a single methyl substituent on the benzamide ring shifts IC50 from 8.7 ± 0.7 μM (2-Me) to 29.1 ± 3.8 μM (4-Me)—a >3-fold difference in enzyme inhibitory potency [1]. The additional presence of the electron-withdrawing nitro group para to the methyl in the target compound is expected to further modulate both electronic properties (Hammett σ values) and hydrogen-bond acceptor capacity relative to analogs lacking this dual substitution [1]. No direct head-to-head enzymatic comparison between the target compound and these specific analogs has been published in the peer-reviewed literature accessible under the source restrictions of this guide.

Benzamide substitution pattern
Class-level
3-NO₂-4-CH₃ vs. 2-Cl analog; methyl positional shift alone changes IC₅₀ from 8.7 µM (2-Me) to 29.1 µM (4-Me) in a related benzamide series.
Substitution pattern SAR context; distinct electronic/steric environment.
No direct head-to-head data between target compound and listed analogs.
Structure-Activity Relationship Benzamide SAR Substituent Electronic Effects

Linker Length Specificity: Sulfonyl-Ethyl (n=2) Versus Sulfonyl-Propyl (n=3) in Phenylpiperazine-Benzamide Conjugates

The target compound employs a two-carbon sulfonyl-ethyl linker (‒SO2‒CH2‒CH2‒) connecting the benzamide nitrogen to the 4-phenylpiperazine moiety. This contrasts with several commercially listed analogs that feature a three-carbon sulfonyl-propyl linker (‒SO2‒CH2‒CH2‒CH2‒), including CAS 1020980-97-5 (3,4-difluoro-N-{3-[(4-phenylpiperazin-1-yl)sulfonyl]propyl}benzamide) [1] and CAS 1021074-47-4 (2-fluoro analog) [2]. In sulfonamide-containing pharmacophores, the length of the alkyl spacer between the sulfonamide group and the terminal aryl/heteroaryl moiety directly governs the distance between key hydrogen-bond donor/acceptor features and the hydrophobic aryl binding region. Computational conformational analysis of related N-sulfonylbenzamide NaV1.7 inhibitor scaffolds described in patent US 9,096,558 [3] indicates that the two-carbon versus three-carbon spacer shifts the spatial positioning of the piperazine ring by approximately 1.2–1.5 Å in the low-energy extended conformation, a difference sufficient to alter ligand-protein complementary surface contacts in a defined binding pocket.

Linker length geometry
Class-level
~1.2–1.5 Å shift in piperazine ring position between n=2 (ethyl) and n=3 (propyl) linkers in extended conformation.
Linker geometry context; spacing difference may influence target pharmacophore fit.
Geometric estimation based on standard C–C bond lengths and patent conformational analysis.
Linker SAR Conformational Analysis Sulfonamide Spacer Length

Piperazine N-Aryl Substituent: Unsubstituted 4-Phenyl Versus 4-(2-Fluorophenyl) and 4-(4-Fluorophenyl) Variants

The target compound bears an unsubstituted 4-phenyl group on the piperazine ring. Closest commercially available analogs include N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)-2-nitrobenzamide (CAS 897613-62-6) [1], N-(2-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-2-methyl-3-nitrobenzamide (CAS not specified; formula C20H23FN4O5S, MW 450.5) , and N-(2-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-3-nitrobenzamide . Introduction of a fluorine atom on the phenylpiperazine ring is a well-established medicinal chemistry strategy to modulate metabolic stability (by blocking cytochrome P450-mediated aromatic oxidation at the para position), lipophilicity (ΔlogP ≈ +0.2 to +0.4 for mono-fluoro substitution on an aryl ring), and receptor binding conformation (due to C–F bond polarity effects on π-stacking and electrostatic interactions). While fluorinated analogs may offer pharmacokinetic advantages, the unsubstituted phenyl ring of the target compound eliminates fluorine-specific synthetic complexity and provides a baseline hydrogen-bond and π-interaction profile against which fluorinated derivatives can be systematically compared.

Piperazine N-aryl substituent
Class-level
Unsubstituted 4-phenyl (target) vs. 2-fluorophenyl and 4-fluorophenyl analogs; ΔMW +18 g/mol, estimated ΔclogP +0.2 to +0.4 for mono-fluoro substitution.
Phenylpiperazine substituent context; baseline hydrophobic and π-interaction profile.
Fluorinated analogs may offer different metabolic stability; target serves as unsubstituted reference.
Piperazine SAR Fluorine Substitution Effects CNS Receptor Binding

Patent Context: Placement Within the N-Sulfonylbenzamide NaV1.7 Inhibitor Pharmacophore Landscape

The N-sulfonylbenzamide scaffold represented by compound 897621-19-1 falls within the general structural scope of NaV1.7 voltage-gated sodium channel inhibitors described in US Patent 9,096,558 (Pfizer/ICAGEN) [1] and WO 2019/062848 (Zhejiang Hisun Pharm) [2]. These patents define the N-sulfonylbenzamide chemotype as a privileged scaffold for NaV1.7 antagonism, a target genetically and pharmacologically validated for pain indications. While compound 897621-19-1 is not explicitly exemplified with biological data in these patent documents, its structural features—specifically the N-sulfonylbenzamide core, the arylpiperazine terminus, and the two-carbon spacer—align with the Markush structures claimed in the NaV1.7 inhibitor patent families. The broader patent landscape establishes that N-sulfonylbenzamides with arylpiperazine termini are a distinct subclass within NaV1.7 inhibitor chemical space, separate from the aryl sulfonamide series (e.g., WO 2005/013914) or N-thiazolyl benzenesulfonamide series (WO 2009/012242) [1]. This patent-derived context positions the compound within a defined, therapeutically relevant target class rather than as an undifferentiated screening library entry.

Patent landscape placement
Class-level
N-sulfonylbenzamide scaffold falls within NaV1.7 inhibitor Markush claims (US 9,096,558; WO 2019/062848), separate from N-thiazolyl benzenesulfonamide or aryl sulfonamide series.
Scaffold classification context; consistent with ion channel research tool space.
No compound‑specific biological data available; class‑level patent inference only.
NaV1.7 Inhibitor Pain Target Ion Channel Pharmacology

Enzyme Inhibition SAR Context: 1-Arylsulfonyl-4-Phenylpiperazine Derivatives as Moderate Enzyme Inhibitors

A 2017 study by Abbasi et al. systematically evaluated the enzyme inhibition profiles of fourteen 1-arylsulfonyl-4-phenylpiperazine derivatives (compounds 3a–n) against α-glucosidase, lipoxygenase (LOX), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE) [1]. This series shares the 1-sulfonyl-4-phenylpiperazine substructure with the target compound but lacks the benzamide extension and the sulfonyl-ethyl spacer. The study demonstrated that aryl substituent identity on the sulfonyl group modulates inhibitory potency across all four enzymes, with compound 3e showing comparatively better potency against α-glucosidase [1]. Critically, the benzamide-extended structure of compound 897621-19-1 introduces an additional amide hydrogen-bond donor/acceptor pair and extended hydrophobic surface relative to the simpler 1-arylsulfonyl-4-phenylpiperazine series. This structural extension is predicted to alter both the enzyme inhibition profile and the binding pose relative to the Abbasi series, providing a rationale for its evaluation beyond the simpler aryl sulfonyl piperazine chemotype.

Enzyme inhibition background
Class-level
1‑Arylsulfonyl‑4‑phenylpiperazine series (3a–n) showed moderate inhibition against α‑glucosidase, LOX, AChE, BChE; benzamide‑extended target introduces additional H‑bond donor/acceptor and hydrophobic surface.
Enzyme target engagement context; structural elaboration may access additional binding interactions.
Abbasi et al. 2017; no matched‑assay comparison with target compound.
Enzyme Inhibition α-Glucosidase Lipoxygenase Acetylcholinesterase

Computational Physicochemical Property Differentiation: Predicted Drug-Likeness Versus Analogs

Based on its molecular formula (C20H24N4O5S) and structural features, compound 897621-19-1 possesses a molecular weight of 432.5 g/mol, contains 4 hydrogen-bond acceptors (nitro oxygens, sulfonyl oxygens, and amide carbonyl), and 1 hydrogen-bond donor (amide NH) . This places it within Lipinski-compliant property space (MW <500, HBD <5, HBA <10). By comparison, the closest fluorinated analog N-(2-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-2-methyl-3-nitrobenzamide (C20H23FN4O5S) has a molecular weight of 450.5 g/mol and increased lipophilicity due to fluorine substitution . The unsubstituted phenylpiperazine in the target compound provides a lower molecular weight and lower predicted lipophilicity (estimated ΔclogP ≈ –0.3 to –0.5 relative to mono-fluoro analogs), which may translate to improved aqueous solubility—a key parameter for biochemical assay compatibility. The nitro group at the 3-position, while a structural alert for potential mutagenicity in certain contexts, also serves as a synthetic handle for downstream reduction to the corresponding aniline, enabling further derivatization in medicinal chemistry programmes.

Physicochemical properties
Context-dependent
MW 432.5 (target) vs. 450.5 (fluoro‑analogs); estimated ΔclogP –0.3 to –0.5; all within Lipinski rule‑of‑five space.
Lower lipophilicity context; may support favorable aqueous solubility for biochemical assays.
Calculated from molecular formula; experimental solubility data to verify.
Physicochemical Properties Drug-Likeness Lipinski Rules Computational ADME

Recommended Research & Procurement Application Scenarios for 4-Methyl-3-nitro-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide (CAS 897621-19-1)


NaV1.7-Focused Screening Library Enrichment

Based on the patent landscape establishing N-sulfonylbenzamides as NaV1.7 inhibitor pharmacophores [1], compound 897621-19-1 is suitable for inclusion in ion channel-focused screening libraries targeting voltage-gated sodium channel Nav1.7 for pain research. Its structural features (N-sulfonylbenzamide core, arylpiperazine terminus, n=2 ethyl spacer) occupy a specific combinatorial cell within the broader NaV1.7 inhibitor chemical space that is not covered by fluorinated analogs with different linker geometries. Procurement should be accompanied by the closest fluorophenylpiperazine analogs (CAS 897613-62-6 among others) to enable within-series SAR assessment.

Benzamide Substituent SAR Probe in Medicinal Chemistry Optimization

The fixed 3-nitro-4-methyl substitution pattern on the benzamide ring makes this compound a defined SAR probe. Published benzamide SAR data demonstrates that methyl positional isomerism alone produces >3-fold shifts in enzyme inhibitory potency [2]. This compound can serve as the 3-nitro-4-methyl reference point in a systematic SAR matrix that includes the 2-chloro analog (CAS 897621-13-5) and various methyl-nitro positional isomers to map the contribution of the benzamide ring substitution pattern to target affinity and selectivity.

Sulfonamide Linker Length Structure-Activity Relationship Studies

The sulfonyl-ethyl (n=2) linker in compound 897621-19-1 provides a specific spacer geometry that can be systematically compared against sulfonyl-methyl (n=1) and sulfonyl-propyl (n=3) analogs. As established by the geometric analysis in Section 3, each additional methylene unit shifts the terminal piperazine position by approximately 1.2–1.5 Å [3]. Procurement of this compound alongside propyl-linked analogs (e.g., CAS 1020980-97-5) enables construction of a linker-length SAR series to identify the optimal spacer for a given biological target.

Nitro Group as a Synthetic Diversification Handle

The 3-nitro group in compound 897621-19-1 provides a tractable synthetic handle for chemical diversification. Selective reduction to the corresponding 3-amino derivative (using SnCl2/HCl, Fe/NH4Cl, or catalytic hydrogenation) yields an aniline intermediate suitable for subsequent amide coupling, sulfonamide formation, or reductive amination . This synthetic accessibility makes the compound valuable as a late-stage diversification starting material in medicinal chemistry programmes, where the 3-nitro group serves as a masked amine for parallel library synthesis.

Application
Selection Property
Validation Focus
NaV1.7‑focused screening library enrichment
N‑sulfonylbenzamide core with ethyl linker and phenylpiperazine terminus
Scaffold classification against NaV1.7 patent Markush; complementary fluorinated analog procurement for SAR matrix
Benzamide substituent SAR probe
Fixed 3‑nitro‑4‑methyl substitution pattern
Comparison with 2‑chloro analog and positional isomers to map substitution‑potency relationship
Sulfonamide linker length SAR studies
Sulfonyl‑ethyl (n=2) spacer geometry
Systematic comparison against n=1 and n=3 analogs to determine optimal pharmacophoric spacing
Nitro‑to‑amine diversification handle
3‑Nitro group amenable to selective reduction
Late‑stage functionalization for parallel library synthesis (amide, sulfonamide, reductive amination)
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